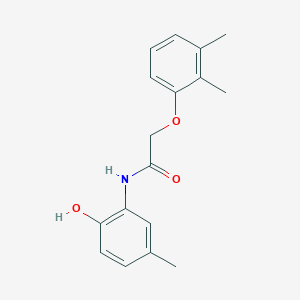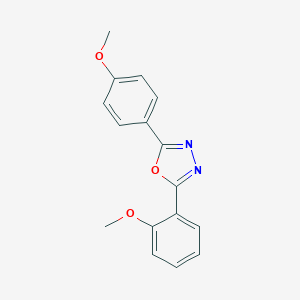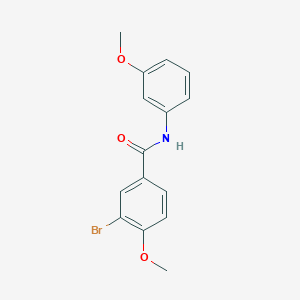
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. CPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, ion transport, and fluid secretion. By inhibiting carbonic anhydrase, 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide reduces the production of pro-inflammatory mediators and promotes the resolution of inflammation.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide also reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the regulation of vascular tone and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations limit its use in certain experiments. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is also sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
Future research on 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could focus on its potential therapeutic applications in other disease conditions, such as cancer, neurodegenerative diseases, and infectious diseases. It could also explore the development of novel derivatives of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Furthermore, the mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could be further elucidated to better understand its effects on cellular signaling pathways and gene expression.
Métodos De Síntesis
The synthesis of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 3-pyridinemethanol with 5-chloro-2-propoxybenzenesulfonyl chloride, followed by the addition of ammonia and subsequent purification by recrystallization. This method has been optimized to produce high yields of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with good purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propiedades
Nombre del producto |
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H17ClN2O3S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
5-chloro-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-8-21-14-6-5-13(16)9-15(14)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |
Clave InChI |
CZTFIUZISBDXCU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B267654.png)


![N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B267664.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B267666.png)
![N-(tert-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267667.png)
![4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267670.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B267673.png)